4-Methyl-2-(methylsulfonyl)pyrimidine

Catalog No.
S717699
CAS No.
77166-01-9
M.F
C6H8N2O2S
M. Wt
172.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(methylsulfonyl)pyrimidine

CAS Number

77166-01-9

Product Name

4-Methyl-2-(methylsulfonyl)pyrimidine

IUPAC Name

4-methyl-2-methylsulfonylpyrimidine

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3

InChI Key

LWSFXJZBVVGVIO-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)S(=O)(=O)C

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)C

Enzyme Inhibition

Studies suggest the potential of 4-Methyl-2-(methylsulfonyl)pyrimidine as an inhibitor for specific enzymes. A 2012 research paper explored its inhibitory effect on Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling pathways. The study revealed moderate inhibitory activity, suggesting further investigation for its potential in treating B-cell malignancies [].

Medicinal Chemistry

The molecule's structure and functional groups make it an interesting scaffold for medicinal chemistry research. Scientists can explore modifications of the core structure to create novel derivatives with potentially diverse biological activities. This approach could lead to the development of new drugs with improved potency and selectivity for various therapeutic targets [].

Material Science Applications

The pyrimidine ring and sulfonyl group present in 4-Methyl-2-(methylsulfonyl)pyrimidine offer potential for material science applications. Research suggests its use in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These ionic liquids have potential applications in various fields, including catalysis, electrochemistry, and separation science [].

4-Methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C6H8N2O2S and a CAS number of 77166-01-9. It features a pyrimidine ring substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position. This compound is characterized by its solid physical form and is typically available in a purity of 95% or higher. It is stored under dry conditions at temperatures between 2°C and 8°C to maintain its stability .

The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine can be achieved through various methods, including:

  • Condensation Reactions: A common approach involves the condensation of appropriate methylpyrimidine derivatives with methylsulfonyl chloride or other sulfonylating agents.
  • Substitution Reactions: The introduction of the methylsulfonyl group onto a pre-existing pyrimidine framework can also be accomplished via nucleophilic substitution.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps to construct the pyrimidine ring followed by functionalization with the methylsulfonyl group.

Detailed protocols for these methods may vary, but they typically rely on standard organic synthesis techniques.

4-Methyl-2-(methylsulfonyl)pyrimidine has potential applications in pharmaceutical development due to its structural features that may confer biological activity. It could serve as a scaffold for designing new drugs targeting various diseases, particularly those involving enzyme inhibition or modulation of metabolic pathways. Additionally, it may find use in agrochemicals as a component in herbicides or fungicides.

Several compounds share structural similarities with 4-Methyl-2-(methylsulfonyl)pyrimidine. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(Methylsulfonyl)pyrimidine13289225Lacks the methyl substitution at the 4-position
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine838363Contains additional methoxy groups at positions 4 and 6
5-(Methylsulfonyl)-pyrimidin-4(3H)-oneNot listedContains a carbonyl group instead of a methyl group

Uniqueness: The uniqueness of 4-Methyl-2-(methylsulfonyl)pyrimidine lies in its specific substitution pattern on the pyrimidine ring, which may influence its biological activity and chemical reactivity compared to other derivatives. The presence of both a methyl and a methylsulfonyl group at distinct positions could provide unique pharmacological properties not observed in other similar compounds.

XLogP3

0.2

Wikipedia

4-methyl-2-(methylsulfonyl)pyrimidine

Dates

Modify: 2023-08-15

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